molecular formula C10H15N3O3S2 B2481957 ethyl 2-({1-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]ethyl}sulfanyl)acetate CAS No. 394233-45-5

ethyl 2-({1-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]ethyl}sulfanyl)acetate

Cat. No.: B2481957
CAS No.: 394233-45-5
M. Wt: 289.37
InChI Key: MCRFTYBBTHOWOB-UHFFFAOYSA-N
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Description

Ethyl 2-({1-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]ethyl}sulfanyl)acetate is a thiadiazole-based compound synthesized via the alkylation of 5-methyl-1,3,4-thiadiazole-2-thiol with ethyl chloroacetate in the presence of potassium carbonate (K₂CO₃) in acetone . This compound belongs to a class of 1,3,4-thiadiazole derivatives, which are characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom. The substitution pattern on the thiadiazole ring and the attached functional groups (e.g., sulfanyl acetate and carbamoyl ethyl moieties) influence its physicochemical and biological properties.

Properties

IUPAC Name

ethyl 2-[1-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-1-oxopropan-2-yl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3S2/c1-4-16-8(14)5-17-6(2)9(15)11-10-13-12-7(3)18-10/h6H,4-5H2,1-3H3,(H,11,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRFTYBBTHOWOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC(C)C(=O)NC1=NN=C(S1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({1-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]ethyl}sulfanyl)acetate typically involves multiple steps. One common method includes the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The resulting intermediate is then treated with a suitable thiol reagent to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({1-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]ethyl}sulfanyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.

    Substitution: Nucleophilic substitution reactions can occur at the ester or thiadiazole moieties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced heterocyclic derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Ethyl 2-({1-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]ethyl}sulfanyl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-({1-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]ethyl}sulfanyl)acetate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, leading to inhibition or activation of biological pathways. The compound’s ability to cross cellular membranes enhances its bioavailability and effectiveness in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structural analogs differ in substituents on the thiadiazole ring or adjacent functional groups. Key comparisons include:

Compound Name Substituents Key Structural Differences Reference
Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate Amino group at position 5 The amino group enhances polarity and hydrogen-bonding capacity compared to the methyl group in the target compound.
Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate Oxadiazole ring (replaces thiadiazole) The oxadiazole’s oxygen atom increases electronegativity, altering reactivity and biological activity compared to thiadiazoles.
N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(tetrahydrothieno[3,2-c]pyridin-5-yl)acetamide Tetrahydrothienopyridine and ethylsulfanyl groups Bulkier substituents increase molecular weight (MW = 486.6 g/mol) and complexity, potentially affecting pharmacokinetics.
Diethyl 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]diacetate Dual sulfanyl acetate groups Symmetric substitution may enhance chelation or dimerization tendencies compared to monosubstituted derivatives.

Physicochemical Properties

  • Lipophilicity: The methyl group in the target compound contributes to moderate lipophilicity (predicted logP ~1.8, based on analogs in ), whereas amino-substituted derivatives (e.g., CAS 32418-24-9) are more polar.
  • Molecular Weight : The target compound (MW ~260–280 g/mol) is smaller than derivatives with bulky substituents (e.g., MW 486.6 g/mol for the morpholine-containing analog in ), which may influence solubility and bioavailability.

Biological Activity

Ethyl 2-({1-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]ethyl}sulfanyl)acetate is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the biological properties of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's IUPAC name is Ethyl N-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}glycinate, with a molecular formula of C9H13N3O3S2C_9H_{13}N_3O_3S_2. Its structure features a thiadiazole ring, which is known for contributing to various biological activities.

Anticancer Properties

Research indicates that derivatives of 1,3,4-thiadiazole, including this compound, exhibit promising anticancer activity. A review highlighted that several thiadiazole derivatives have shown cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)
Compound AHCT116 (Colon cancer)3.29
Compound BH460 (Lung cancer)10.0
Compound CMCF-7 (Breast cancer)0.28

The above data suggests that the compound may inhibit cell proliferation effectively in certain cancer types .

The anticancer mechanisms attributed to thiadiazole derivatives often involve apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that specific compounds can trigger mitochondrial membrane potential changes and DNA fragmentation in cancer cells, indicating apoptotic pathways are activated .

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Study on Cytotoxicity : A study conducted on various thiadiazole derivatives revealed that compounds with similar structures exhibited IC50 values ranging from 0.28 to 10 µg/mL against different human cancer cell lines. This suggests a potential for this compound to act as an effective anticancer agent .
  • Docking Studies : Molecular docking studies have been performed to understand the interaction of these compounds with biological targets such as tubulin. Such studies indicate that structural modifications can enhance binding affinity and improve biological activity .

Q & A

Q. Q1. What are the standard synthetic routes for ethyl 2-({1-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]ethyl}sulfanyl)acetate, and how are intermediates validated?

The compound is typically synthesized via multi-step reactions involving:

Thiadiazole core formation : Heterocyclization of acylated thiosemicarbazides with carbon disulfide under basic conditions to form the 1,3,4-thiadiazole ring .

Alkylation : Reaction of the thiol group with ethyl bromoacetate or similar alkylating agents in ethanol, often catalyzed by triethylamine .

Carbamoylation : Introduction of the carbamoyl group using isocyanate derivatives or carbodiimide coupling agents .
Validation : Intermediates are confirmed via TLC (e.g., chloroform:methanol 7:3) and spectroscopic methods (¹H NMR, IR). For example, hydrazide intermediates show characteristic N–H stretches at ~3200–3400 cm⁻¹ in IR .

Advanced Structural Analysis

Q. Q2. How can X-ray crystallography resolve ambiguities in the compound’s conformation, and what software is recommended for refinement?

Single-crystal X-ray diffraction is critical for resolving conformational details, such as intramolecular hydrogen bonds (e.g., C–H···O interactions) and torsional angles (e.g., dihedral angles between thiadiazole and ester groups) .

  • Software :
    • SHELXL : For small-molecule refinement, especially with high-resolution data .
    • WinGX/ORTEP : For visualization of anisotropic displacement ellipsoids and hydrogen-bonding networks .
      Example structural parameters:
ParameterValue (Å/°)Source
C–S bond length1.76–1.82 Å
Dihedral angle22.4° (pyridine-ester)

Biological Activity Profiling

Q. Q3. What methodologies are used to assess the compound’s antimicrobial or anticancer potential?

  • In vitro assays :
    • Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
    • Anticancer : MTT assay (cell viability) using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Target identification : Molecular docking (AutoDock Vina) to enzymes like DNA gyrase or tubulin, validated by enzymatic inhibition assays .

Data Contradictions and Reproducibility

Q. Q4. How can researchers address discrepancies in reported biological activity across studies?

Discrepancies often arise from:

Purity variations : Use HPLC (≥95% purity) and LC-MS to confirm batch consistency .

Assay conditions : Standardize protocols (e.g., 24-h incubation for MTT assays) .

Structural analogs : Compare activity with structurally similar compounds (e.g., 5-phenyl-1,3,4-oxadiazole derivatives) to identify SAR trends .

Computational Modeling

Q. Q5. Which computational tools are optimal for predicting the compound’s reactivity or binding modes?

  • Quantum mechanics : Gaussian 16 (DFT calculations) for optimizing geometry and predicting frontier molecular orbitals (HOMO/LUMO) .
  • Molecular dynamics : GROMACS for simulating solvent interactions (e.g., aqueous stability of the ester group) .
  • Docking : SwissDock for high-throughput virtual screening against protein databases .

Advanced Synthetic Optimization

Q. Q6. What strategies improve yield in large-scale synthesis?

  • Catalyst screening : Use DMAP or N-hydroxysuccinimide to enhance carbamoylation efficiency .
  • Solvent optimization : Replace ethanol with DMF for better solubility of intermediates .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 2 hours vs. 12 hours conventional) .

Stability and Solubility Challenges

Q. Q7. How can researchers mitigate hydrolysis of the ester group during biological assays?

  • pH control : Maintain assays at pH 7.4 (PBS buffer) to minimize ester hydrolysis .
  • Prodrug design : Replace the ethyl ester with a tert-butyl ester for enhanced stability .
  • Lyophilization : Store the compound as a lyophilized powder to prevent aqueous degradation .

Structural-Activity Relationship (SAR) Studies

Q. Q8. Which functional groups are critical for bioactivity, and how can they be modified?

  • Key groups :
    • Thiadiazole ring : Essential for hydrogen bonding with target proteins .
    • Ester group : Modifying to amide improves metabolic stability but reduces solubility .
  • Modification strategies :
    • Introduce electron-withdrawing groups (e.g., –CF₃) to enhance electrophilicity .
    • Replace sulfur with oxygen in the thiadiazole ring to study electronic effects .

Purification Challenges

Q. Q9. What chromatographic techniques resolve co-eluting impurities in final products?

  • Flash chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 70:30 → 50:50) .
  • HPLC : C18 column with acetonitrile/water (0.1% TFA) for polar impurities .

Interdisciplinary Collaboration

Q. Q10. How can crystallographers and synthetic chemists collaborate to optimize this compound?

  • Data sharing : Crystallographers provide torsion angles to guide conformational restrictions in synthesis .
  • Co-crystallization : Test the compound with target proteins (e.g., kinases) to inform pharmacophore models .

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